![molecular formula C13H12ClNO B8433731 2-[[4-(chloromethyl)phenyl]methoxy]pyridine](/img/structure/B8433731.png)
2-[[4-(chloromethyl)phenyl]methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(chloromethyl)phenyl]methoxy]pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a chloromethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine typically involves the reaction of 2-hydroxy-pyridine with 4-chloromethyl-benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxy-pyridine carboxylic acids.
Reduction: Formation of 2-(4-methyl-benzyloxy)-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-[[4-(chloromethyl)phenyl]methoxy]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
相似化合物的比较
- 2-(4-Methyl-benzyloxy)-pyridine
- 2-(4-Methoxy-benzyloxy)-pyridine
- 2-(4-Bromomethyl-benzyloxy)-pyridine
Comparison:
2-(4-Methyl-benzyloxy)-pyridine: Lacks the electrophilic chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(4-Methoxy-benzyloxy)-pyridine:
2-(4-Bromomethyl-benzyloxy)-pyridine: Similar reactivity to the chloromethyl derivative but with different electronic and steric properties due to the bromine atom.
The uniqueness of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine lies in its chloromethyl group, which provides a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
2-[[4-(chloromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h1-8H,9-10H2 |
InChI 键 |
YZNQOCPIVYRRAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
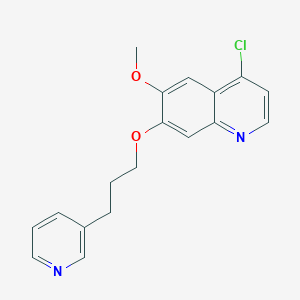
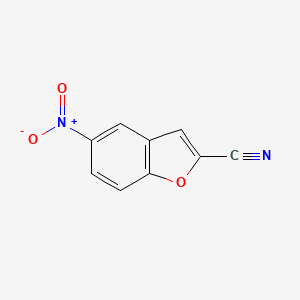
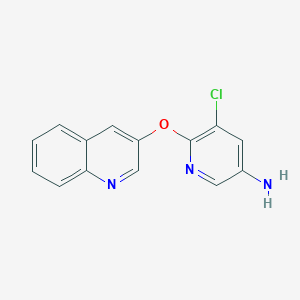

![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinolin-10-one](/img/structure/B8433680.png)
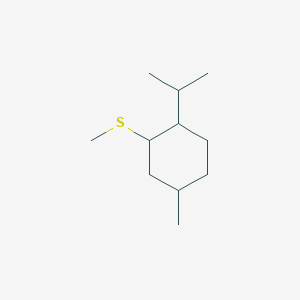
![n-[2,2,2-Trifluoro-1-(4-formylphenyl) ethyl] isobutyramide](/img/structure/B8433702.png)
![[4-(2-Nitro-phenylamino)-phenyl]-acetic acid](/img/structure/B8433707.png)
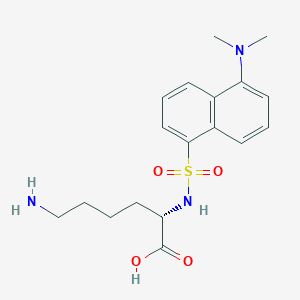
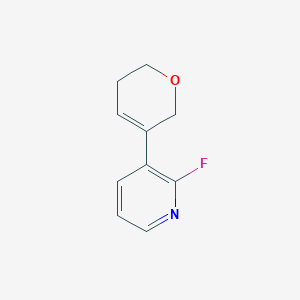
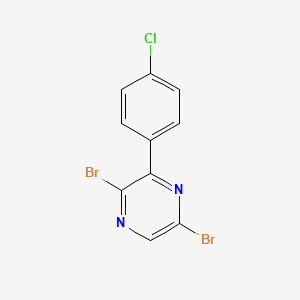
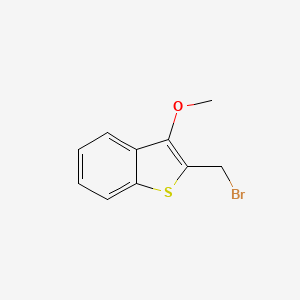
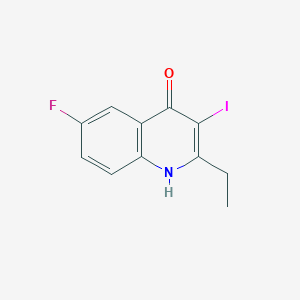
![3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8433763.png)
